molecular formula C16H13BrO2 B12103472 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone

1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone

Cat. No.: B12103472
M. Wt: 317.18 g/mol
InChI Key: CNSFUFWMUVFFQG-UHFFFAOYSA-N
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Description

1-{4’-Acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an acetyl group attached to a biphenyl structure, along with a bromoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4’-acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 1-{4’-acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4’-Acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation.

Major Products

    Substitution Products: Formation of amides or thioethers.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Mechanism of Action

The mechanism of action of 1-{4’-acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-{4’-Acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one can be compared with other biphenyl derivatives:

Properties

Molecular Formula

C16H13BrO2

Molecular Weight

317.18 g/mol

IUPAC Name

1-[4-(4-acetylphenyl)phenyl]-2-bromoethanone

InChI

InChI=1S/C16H13BrO2/c1-11(18)12-2-4-13(5-3-12)14-6-8-15(9-7-14)16(19)10-17/h2-9H,10H2,1H3

InChI Key

CNSFUFWMUVFFQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr

Origin of Product

United States

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